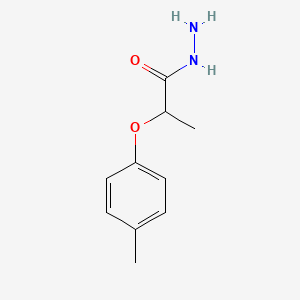![molecular formula C36H44P2 B1608558 1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane CAS No. 220185-37-5](/img/structure/B1608558.png)
1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane
描述
1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane is a chemical compound with the molecular formula C36H44P2. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it useful in coordination chemistry and catalysis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane typically involves the reaction of 1,4-dibromobutane with bis(3,5-dimethylphenyl)phosphine in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
化学反应分析
Types of Reactions
1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups results in the formation of phosphine oxides, while substitution reactions yield various substituted phosphine derivatives .
科学研究应用
1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Industry: The compound is used in the production of fine chemicals and materials science.
作用机制
The mechanism of action of 1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane involves its ability to act as a bidentate ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
相似化合物的比较
Similar Compounds
1,4-Bis(diphenylphosphino)butane: Similar in structure but with phenyl groups instead of 3,5-dimethylphenyl groups.
1,5-Bis(diphenylphosphino)pentane: Similar in structure but with an additional methylene group in the backbone.
Uniqueness
1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane is unique due to the presence of 3,5-dimethylphenyl groups, which provide steric hindrance and electronic effects that can influence the reactivity and selectivity of the metal complexes it forms. This makes it particularly useful in certain catalytic applications where these properties are advantageous .
属性
IUPAC Name |
4-bis(3,5-dimethylphenyl)phosphanylbutyl-bis(3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44P2/c1-25-13-26(2)18-33(17-25)37(34-19-27(3)14-28(4)20-34)11-9-10-12-38(35-21-29(5)15-30(6)22-35)36-23-31(7)16-32(8)24-36/h13-24H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPCSNOMEQKYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(CCCCP(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400569 | |
| Record name | 1,4-BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]BUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220185-37-5 | |
| Record name | 1,4-BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]BUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



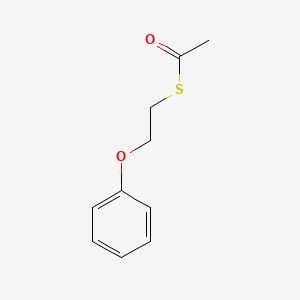
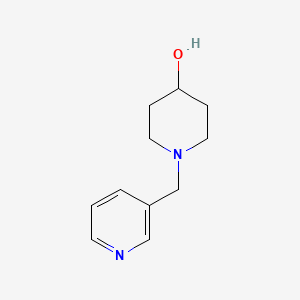
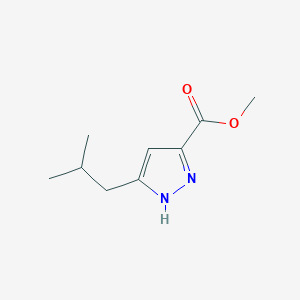
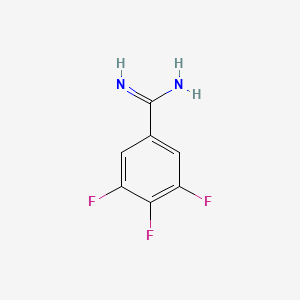

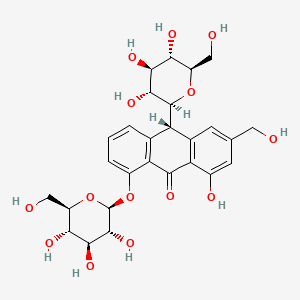
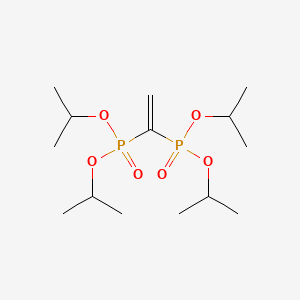
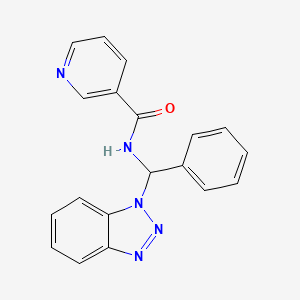
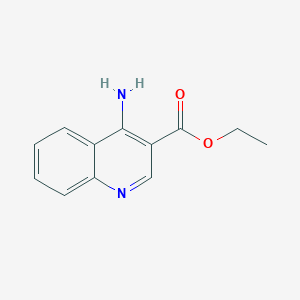

![5-Boc-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1608493.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608494.png)
